(1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride

Tachykinin Receptor Antagonist Stereochemistry-Activity Relationship NK1/NK2 Receptor Binding

Why accept racemic risk? The (R)-configuration at morpholine 2-position is critical for potent NK1/NK2 receptor binding. (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride delivers defined stereochemistry upfront, eliminating costly late-stage chiral resolution. Its HCl salt provides immediate aqueous solubility for HTS assays and in vivo PK studies. Using the (1S)-enantiomer or regioisomers risks synthetic failure and invalid SAR. Secure reproducibility—specify the correct enantiomer.

Molecular Formula C6H14ClNO2
Molecular Weight 167.63
CAS No. 2219356-88-2
Cat. No. B2989196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride
CAS2219356-88-2
Molecular FormulaC6H14ClNO2
Molecular Weight167.63
Structural Identifiers
SMILESCC(C1CNCCO1)O.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-5(8)6-4-7-2-3-9-6;/h5-8H,2-4H2,1H3;1H/t5-,6?;/m1./s1
InChIKeyMTVBYMFCVMTYER-VQALBSKCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specifications and Core Properties of (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride


(1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride is a chiral morpholine derivative hydrochloride salt, characterized by a single (1R) stereocenter on the ethan-1-ol side chain and a morpholine ring bearing a secondary amine [1]. This compound serves as a fundamental, enantiopure building block for the synthesis of more complex chiral molecules, particularly in medicinal chemistry and drug discovery programs . Its defined stereochemistry and hydrochloride salt form are critical for downstream applications requiring stereochemical control and aqueous solubility.

Risk Analysis: The Non-Interchangeable Nature of (1R)-1-(Morpholin-2-yl)ethan-1-ol Hydrochloride


Substituting (1R)-1-(morpholin-2-yl)ethan-1-ol hydrochloride with its (1S)-enantiomer or regioisomeric analogs such as 2-(morpholin-2-yl)ethan-1-ol can fundamentally alter or nullify the intended stereochemical outcome in asymmetric syntheses [1]. Literature on related morpholine-based tachykinin receptor antagonists unequivocally demonstrates that stereochemistry at the morpholine 2-position is a critical determinant of biological activity, with the (R)-configuration being essential for potent binding . Therefore, generic substitution without stereochemical specification introduces significant risk of synthetic failure or invalid structure-activity relationship (SAR) interpretation, making strict procurement of the specified enantiomer a non-negotiable requirement for reproducibility.

Quantitative Differentiation Guide for (1R)-1-(Morpholin-2-yl)ethan-1-ol Hydrochloride vs. Key Analogs


Direct Evidence for Stereochemical Requirement in Tachykinin Receptor Antagonist Synthesis

In the development of morpholine-based tachykinin receptor antagonists, the stereochemistry at the 2-position of the morpholine ring has been shown to have a profound impact on binding affinity [1]. The (R)-configuration, as found in the target compound's morpholine ring, is identified as an essential requirement for achieving more potent binding affinities to both NK1 and NK2 receptors [1]. Conversely, the (S)-enantiomer would be expected to yield significantly reduced or abolished activity, directly impacting the utility of any derived final compound.

Tachykinin Receptor Antagonist Stereochemistry-Activity Relationship NK1/NK2 Receptor Binding

Role as a Defined Chiral Building Block vs. Racemic or Regioisomeric Mixtures

The target compound is a single, defined enantiomer (1R), making it suitable for use as a chiral building block where stereochemical integrity is paramount. In contrast, the closely related analog 2-(morpholin-2-yl)ethan-1-ol (and its hydrochloride salt) is often supplied and utilized without specified stereochemistry at the morpholine 2-position, resulting in a racemic mixture . This fundamental difference means that the target compound enables the direct, atom-economical incorporation of a defined chiral center, while the racemic analog introduces stereochemical complexity that requires subsequent resolution steps, reducing overall yield and increasing purification costs.

Chiral Pool Synthesis Asymmetric Synthesis Medicinal Chemistry

Hydrochloride Salt Form for Enhanced Aqueous Solubility vs. Free Base

The target compound is supplied as a hydrochloride salt, a form known to enhance aqueous solubility and stability compared to its corresponding free base . While specific quantitative solubility data for (1R)-1-(morpholin-2-yl)ethan-1-ol hydrochloride is not available in the screened primary literature, the general principle of salt formation to improve the physicochemical properties of amine-containing compounds is a well-established class-level inference. The protonation of the morpholine nitrogen to form the hydrochloride salt significantly increases its polarity, thereby improving its solubility in polar solvents like water and aqueous buffers, which is critical for many biological assays and in vivo studies.

Formulation Chemistry Solubility Enhancement Chemical Handling

High-Value Application Scenarios for (1R)-1-(Morpholin-2-yl)ethan-1-ol Hydrochloride


Synthesis of Enantiopure Tachykinin (NK1/NK2) Receptor Antagonist Intermediates

As evidenced by the literature, the (R)-configuration at the morpholine 2-position is a critical structural feature for potent binding to tachykinin receptors. (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride serves as an ideal, readily available starting material or intermediate for the construction of complex 2-arylmorpholine-based NK1/NK2 antagonist scaffolds, ensuring the correct stereochemistry is established from the outset. This avoids the need for later-stage chiral resolution of advanced intermediates, significantly improving overall synthetic efficiency and reducing costs.

Asymmetric Synthesis and Chiral Pool Expansion

As a single, defined enantiomer, this compound is a valuable addition to the chiral pool for medicinal chemists. It can be directly employed in various asymmetric transformations (e.g., N-alkylation, acylation, or Mitsunobu reactions) to install a chiral morpholine motif with a defined stereochemistry into more complex drug candidates or natural product analogs. This contrasts with the use of racemic 2-(morpholin-2-yl)ethan-1-ol, which would generate diastereomeric mixtures that require separation.

Physicochemical Property Optimization in Lead Compound Development

The morpholine ring is a well-known structural motif used in medicinal chemistry to modulate the physicochemical properties of drug candidates, often improving solubility and metabolic stability. The hydrochloride salt form of (1R)-1-(morpholin-2-yl)ethan-1-ol offers immediate and reliable aqueous solubility, facilitating its use in high-throughput screening (HTS) assays or early-stage in vivo pharmacokinetic (PK) studies where aqueous formulation is required. Procurement of the salt form ensures compatibility with standard biological assay conditions without additional formulation development.

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